![molecular formula C27H46ClNO B14486832 N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine CAS No. 65011-22-5](/img/structure/B14486832.png)
N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine: is a synthetic organic compound with a complex structure derived from cholestane This compound is characterized by the presence of a chlorinated cholestane backbone and a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine typically involves multiple steps, starting from cholestane derivatives. The key steps include chlorination of the cholestane backbone and subsequent formation of the hydroxylamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylamine formation processes. Optimization of reaction conditions and purification techniques is essential to ensure the compound’s quality and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the chlorinated cholestane backbone can yield dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso derivatives, while substitution can introduce various functional groups into the cholestane backbone.
Wissenschaftliche Forschungsanwendungen
N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine has diverse applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialized materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can participate in redox reactions, influencing cellular oxidative stress and signaling. Additionally, the chlorinated cholestane backbone may interact with lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Cholestane derivatives: Compounds with similar cholestane backbones but different functional groups.
Hydroxylamine derivatives: Compounds with hydroxylamine groups attached to various organic backbones.
Uniqueness: N-[(3beta,5alpha)-3-Chlorocholestan-7-ylidene]hydroxylamine is unique due to the combination of a chlorinated cholestane backbone and a hydroxylamine group. This unique structure imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
65011-22-5 |
|---|---|
Molekularformel |
C27H46ClNO |
Molekulargewicht |
436.1 g/mol |
IUPAC-Name |
N-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-7-ylidene]hydroxylamine |
InChI |
InChI=1S/C27H46ClNO/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29-30/h17-23,25,30H,6-16H2,1-5H3/t18-,19-,20+,21-,22+,23+,25+,26+,27-/m1/s1 |
InChI-Schlüssel |
NUMDEOSFCJVNJH-WIQRBZPFSA-N |
Isomerische SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=NO)C[C@@H]4[C@@]3(CC[C@@H](C4)Cl)C)C |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=NO)CC4C3(CCC(C4)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



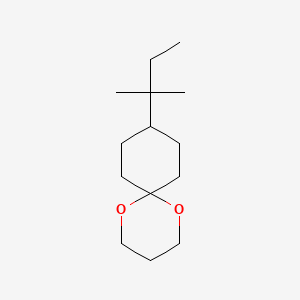
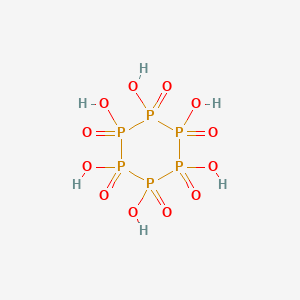
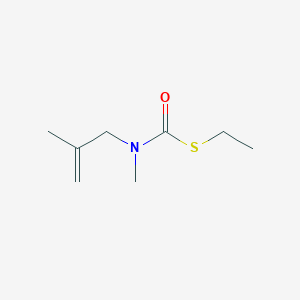
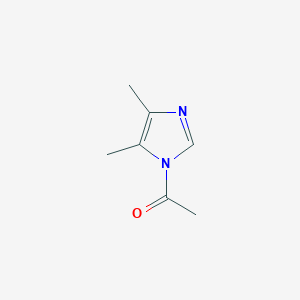
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)

![N-[(2-chloro-1-ethylindol-3-yl)methylideneamino]-2-nitroaniline](/img/structure/B14486780.png)
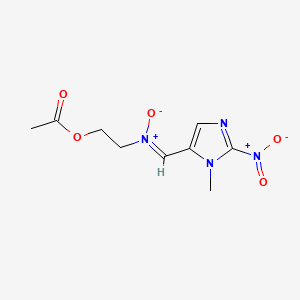
![3-Methyl-2-[(propan-2-yl)amino]pent-2-enenitrile](/img/structure/B14486791.png)
![Methyl [4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14486792.png)
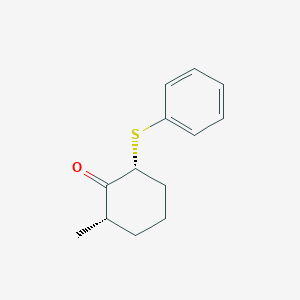
![2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine](/img/structure/B14486806.png)

